7,7-difluoro-2-(methoxymethyl)spiro[3.5]nonan-2-amine hydrochloride
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Overview
Description
7,7-Difluoro-2-(methoxymethyl)spiro[3.5]nonan-2-amine hydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a spiro[3.5]nonane core with two fluorine atoms at the 7-position, a methoxymethyl group at the 2-position, and an amine group that forms a hydrochloride salt. Its distinct structure makes it an interesting subject for various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-difluoro-2-(methoxymethyl)spiro[3.5]nonan-2-amine hydrochloride typically involves multiple steps:
Formation of the Spirocyclic Core: The spiro[3.5]nonane core can be synthesized through a cyclization reaction involving a suitable precursor, such as a cyclohexanone derivative.
Introduction of Fluorine Atoms: Fluorination at the 7-position can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Methoxymethylation: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base.
Amination and Hydrochloride Formation:
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amine group, potentially converting it to an alkylamine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols under basic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkylamines.
Substitution: Azides, thioethers.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique reactivity due to the spirocyclic structure and fluorine atoms.
Biology:
- Investigated for potential biological activity, including enzyme inhibition and receptor binding.
Medicine:
- Explored as a potential pharmaceutical intermediate or active ingredient due to its structural features.
Industry:
- Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 7,7-difluoro-2-(methoxymethyl)spiro[3.5]nonan-2-amine hydrochloride depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and metabolic stability, making it a valuable compound in drug design.
Comparison with Similar Compounds
7,7-Difluoro-2-(hydroxymethyl)spiro[3.5]nonan-2-amine hydrochloride: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
7,7-Difluoro-2-(methyl)spiro[3.5]nonan-2-amine hydrochloride: Similar structure but with a methyl group instead of a methoxymethyl group.
Uniqueness:
- The methoxymethyl group provides different reactivity and potential biological activity compared to hydroxymethyl or methyl groups.
- The spirocyclic structure combined with fluorine atoms offers unique chemical and physical properties, such as increased stability and lipophilicity.
This detailed overview covers the essential aspects of 7,7-difluoro-2-(methoxymethyl)spiro[35]nonan-2-amine hydrochloride, from its synthesis to its applications and comparisons with similar compounds
Properties
CAS No. |
2680533-74-6 |
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Molecular Formula |
C11H20ClF2NO |
Molecular Weight |
255.73 g/mol |
IUPAC Name |
7,7-difluoro-2-(methoxymethyl)spiro[3.5]nonan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H19F2NO.ClH/c1-15-8-10(14)6-9(7-10)2-4-11(12,13)5-3-9;/h2-8,14H2,1H3;1H |
InChI Key |
UGSFJDLHCDHWRX-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CC2(C1)CCC(CC2)(F)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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